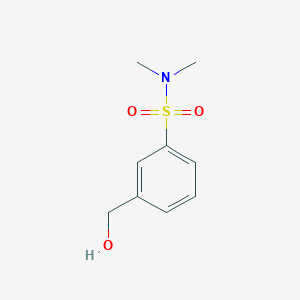

3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

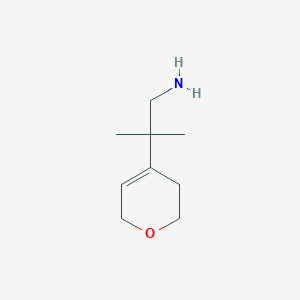

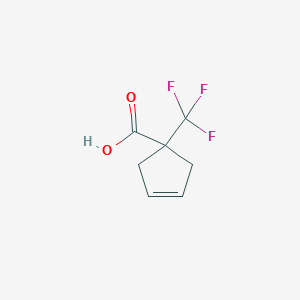

“3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide” is an organic compound. The “3-(hydroxymethyl)” part suggests the presence of a hydroxymethyl group (-CH2OH) on the third carbon of a benzene ring. The “N,N-dimethylbenzene-1-sulfonamide” part suggests the presence of a sulfonamide group (-SO2NH2) attached to a dimethylamine group (-N(CH3)2) on the first carbon of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzene ring as the core structure, with the hydroxymethyl and sulfonamide groups attached at the 3rd and 1st positions, respectively . The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy .

Chemical Reactions Analysis

As an organic compound containing a benzene ring, this compound could potentially undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the sulfonamide or hydroxymethyl groups . The exact reactivity would depend on the specific conditions and reagents used.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, with its solubility, melting point, and boiling point depending on the intermolecular forces present .

Wissenschaftliche Forschungsanwendungen

Homogeneous Sulfonation Reactions

Sulfonation reactions are crucial for modifying the chemical properties of aromatic compounds, which is essential for creating derivatives with specific functionalities. The study by Cerfontain, Coenjaarts, and Koeberg-Telder (2010) focuses on the sulfonation and sulfation reactions of 1,2-dihydroxybenzene and its methyl ethers in concentrated sulfuric acid, revealing insights into isomer distributions and reaction dynamics Cerfontain, Coenjaarts, & Koeberg-Telder, 2010.

Microbial Degradation of Sulfonamides

The environmental persistence of sulfonamides poses risks for antibiotic resistance propagation. Ricken et al. (2013) discovered a novel microbial strategy for degrading sulfonamide antibiotics, highlighting an unusual pathway initiated by ipso-hydroxylation with subsequent fragmentation, revealing the biological mechanisms for removing these compounds from the environment Ricken et al., 2013.

Antitumor Applications

The role of sulfonamides in antitumor applications is exemplified by the work of Owa et al. (2002), where sulfonamide-focused libraries were evaluated for their antitumor activity using cell-based screens. This study identified compounds as potent cell cycle inhibitors, shedding light on the potential of sulfonamides in cancer therapy Owa et al., 2002.

Tautomeric Behavior and Molecular Conformation

Investigations into the tautomeric behavior of sulfonamide derivatives provide valuable insights into their pharmaceutical and biological activities. Erturk et al. (2016) used spectroscopic methods to identify tautomeric forms of a specific sulfonamide molecule, emphasizing the importance of molecular conformation in drug design Erturk et al., 2016.

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives are fundamental for understanding their potential applications. Mahmood et al. (2016) synthesized two sulfonamides and explored their molecular and electronic structures through a combination of experimental and quantum chemical approaches, providing insights into their stability and reactivity Mahmood et al., 2016.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-10(2)14(12,13)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVFASBMKPZPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2649416.png)

![2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2649425.png)

![6-Methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2649428.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2649430.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2649437.png)

![(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2649438.png)